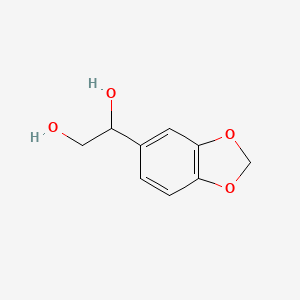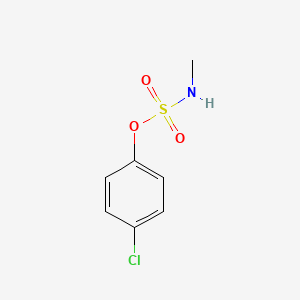
4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical
Übersicht
Beschreibung
4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical is a stable organic radical known for its applications in organic synthesis and various industrial processes. This compound is part of the nitroxide family, which is characterized by the presence of a nitrogen-oxygen radical. It is widely used as an oxidizing agent and has significant applications in polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylpiperidine using oxidizing agents such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in the presence of a catalyst, such as copper or iron salts, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the stability and effectiveness of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: The nitroxide radical can be reduced to the corresponding hydroxylamine under specific conditions.
Substitution: It can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include sodium hypochlorite, hydrogen peroxide, and copper salts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Halogenated compounds and bases like sodium hydroxide are commonly used.
Major Products:
Oxidation: Aldehydes and ketones are the primary products.
Reduction: Hydroxylamines are formed.
Substitution: Various substituted piperidines are produced
Wissenschaftliche Forschungsanwendungen
4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in oxidation reactions and as a radical initiator in polymerization processes.
Biology: The compound is employed in spin labeling techniques for studying protein structures and dynamics.
Industry: It is used in the production of advanced materials, including conductive polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical involves the stabilization of the nitroxide radical. This radical can participate in redox reactions, where it alternates between the nitroxide and hydroxylamine forms. The compound’s ability to undergo reversible redox reactions makes it an effective catalyst and radical scavenger .
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar applications in oxidation and polymer chemistry.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Known for its antioxidant properties and applications in biological studies.
2,2,6,6-Tetramethyl-4-piperidinol: Used in the synthesis of various derivatives and as a precursor in organic synthesis.
Uniqueness: 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical stands out due to its glycidyl group, which enhances its reactivity and allows for unique applications in polymerization and material science. Its stability and versatility make it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethyl-4-(oxiran-2-ylmethoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2)5-9(15-7-10-8-16-10)6-12(3,4)13(11)14/h9-10,14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURSRQJLHRSPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OCC2CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8723967.png)
![5-Methyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B8723975.png)


